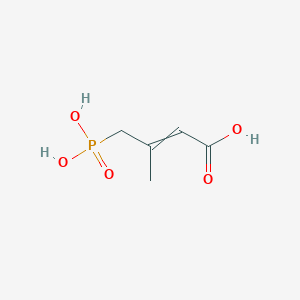![molecular formula C12H18Ge B14489191 Germane, [(4-ethenylphenyl)methyl]trimethyl- CAS No. 64268-26-4](/img/structure/B14489191.png)
Germane, [(4-ethenylphenyl)methyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, [(4-ethenylphenyl)methyl]trimethyl- is a chemical compound with the molecular formula C12H18Ge It is a derivative of germane, where the germanium atom is bonded to a [(4-ethenylphenyl)methyl] group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Germane, [(4-ethenylphenyl)methyl]trimethyl- typically involves the reaction of germanium tetrachloride with [(4-ethenylphenyl)methyl]magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Preparation of [(4-ethenylphenyl)methyl]magnesium bromide::
- React 4-ethenylbenzyl bromide with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and reflux.
- Reaction with Germanium Tetrachloride::
- Add the Grignard reagent to a solution of germanium tetrachloride in dry ether.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature (0-5°C).
- Addition of Methyl Lithium::
- Add methyl lithium to the reaction mixture to replace the remaining chlorine atoms with methyl groups.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature.
Industrial Production Methods: Industrial production of Germane, [(4-ethenylphenyl)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity of the final product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
化学反応の分析
Types of Reactions: Germane, [(4-ethenylphenyl)methyl]trimethyl- undergoes various chemical reactions, including:
- Oxidation::
- The compound can be oxidized to form germanium dioxide and other oxidation products.
- Common reagents: Oxygen, hydrogen peroxide, and other oxidizing agents.
- Reaction conditions: Elevated temperature and presence of a catalyst.
- Reduction::
- Reduction of the compound can lead to the formation of germane and other reduced species.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Reaction conditions: Anhydrous conditions and inert atmosphere.
- Substitution::
- The compound can undergo substitution reactions where the [(4-ethenylphenyl)methyl] group or methyl groups are replaced by other functional groups.
- Common reagents: Halogens, alkyl halides, and other electrophiles.
- Reaction conditions: Varies depending on the reagent and desired product.
特性
CAS番号 |
64268-26-4 |
|---|---|
分子式 |
C12H18Ge |
分子量 |
234.90 g/mol |
IUPAC名 |
(4-ethenylphenyl)methyl-trimethylgermane |
InChI |
InChI=1S/C12H18Ge/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 |
InChIキー |
MRTDVXFRBDSHPO-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)CC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


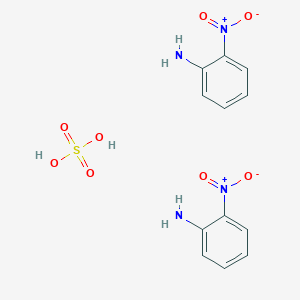
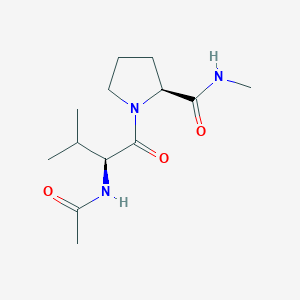
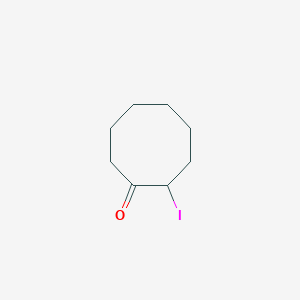
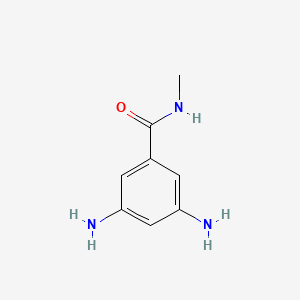

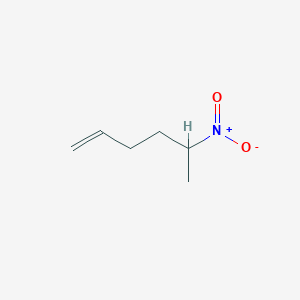
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
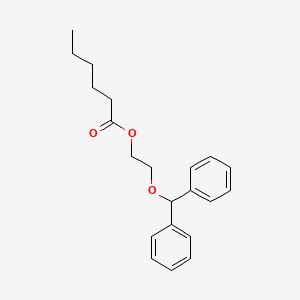
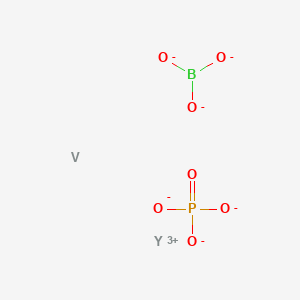
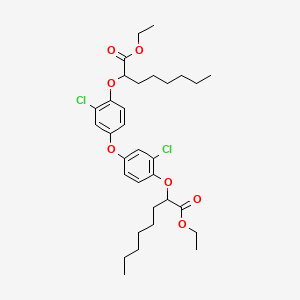
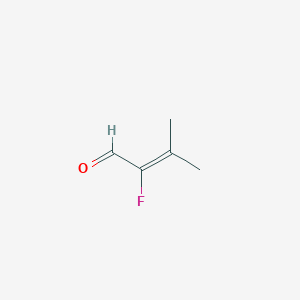
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)

